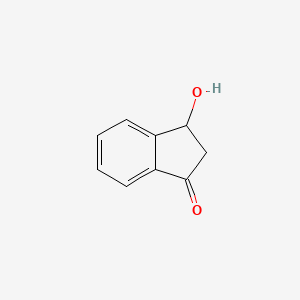

3-Hydroxy-1-indanone

描述

Significance of the 1-Indanone (B140024) Scaffold in Chemical Research

The 1-indanone skeleton is a privileged scaffold in chemical research, appearing in a wide array of natural products and pharmaceutical agents. acs.org Its fused bicyclic structure provides a rigid framework that is amenable to diverse chemical modifications, allowing for the fine-tuning of its biological and physical properties. ontosight.airesearchgate.net

Compounds incorporating the 1-indanone core exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. beilstein-journals.orginventi.innih.gov For instance, the well-known drug Donepezil, used in the treatment of Alzheimer's disease, is a derivative of a 2-substituted-1-indanone. acs.org Furthermore, natural products containing the 1-indanone framework, such as pterosins and sibiricine, have shown intriguing anticancer and antiviral activities. acs.org The arylidene indanone (AI) scaffold, a close relative of chalcones, is synthesized from 1-indanone and has been explored for its potential in treating Alzheimer's disease and cancer. rsc.orgrsc.org

The significance of the 1-indanone scaffold also extends to materials science, where its derivatives are employed as organic functional materials, in organic light-emitting diodes (OLEDs), and as dyes and fluorophores. rsc.orgscispace.com The versatility and established biological and material importance of the 1-indanone framework continue to drive research into its synthesis and functionalization. inventi.in

Overview of Key Research Areas Pertaining to 3-Hydroxy-1-indanone

Research specifically focused on this compound can be broadly categorized into three main areas: its synthesis, the mechanisms governing its chemical behavior, and its use as a foundational molecule for creating other valuable substances.

Synthetic Methodologies and Strategies

The development of efficient and practical methods for synthesizing this compound and its derivatives is a significant area of research. A variety of strategies have been explored, reflecting the compound's importance.

One notable approach is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.orgorganic-chemistry.org This method is valued for its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive starting materials, providing good to excellent yields of 3-hydroxy-1-indanones. acs.org The mechanism involves the activation of the alkyne by the copper catalyst, followed by hydration and an intramolecular aldol-type reaction. acs.org

Another significant strategy involves the N-heterocyclic carbene (NHC)-catalyzed [4+1] annulation of phthalaldehyde with 1,2-diactivated Michael acceptors. beilstein-journals.orgnih.gov This method has been applied in the synthesis of 3-hydroxy-1-indanones that are precursors to inhibitors of human papillomavirus type 11 (HPV11). beilstein-journals.orgnih.gov

One-pot syntheses have also been developed, such as the palladium-catalyzed olefination and ethylene (B1197577) glycol-promoted aldol-type annulation cascade, which allows for the direct synthesis of multisubstituted 1-indanones. acs.orgliv.ac.uk Furthermore, a one-pot strategy for the synthesis of 3-hydroxy-3-aryl-1-indanones from 2-alkynylbenzophenones has been reported, proceeding through a sequential regioselective hydration and intramolecular Aldol (B89426) reaction. researchgate.net

Biotransformation offers an alternative, environmentally friendly route. For example, the oxidation of 1-indanone by the enzyme naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. has been shown to produce (R)-3-hydroxy-1-indanone with high regioselectivity and enantiomeric excess. asm.orgnih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Reagent | Starting Material | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Copper-Catalyzed Intramolecular Annulation | Copper Iodide (CuI) | 2-Ethynylbenzaldehyde (B1209956) | Mild conditions, high efficiency, simple starting materials | acs.orgorganic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Catalyzed Annulation | N-Heterocyclic Carbene | Phthalaldehyde and Michael acceptors | Access to HPV11 inhibitors | beilstein-journals.orgnih.gov |

| Palladium-Catalyzed Cascade | Palladium catalyst, Ethylene Glycol | o-Bromobenzaldehydes and alkynes | One-pot synthesis of multisubstituted indanones | acs.orgliv.ac.uk |

| One-pot Hydration/Aldol Reaction | Not specified | 2-Alkynylbenzophenones | Efficient, good substrate scope | researchgate.net |

| Biotransformation (Hydroxylation) | Naphthalene Dioxygenase (NDO) | 1-Indanone | Regio- and stereoselective, environmentally benign | asm.orgnih.govresearchgate.net |

Mechanistic Investigations of Formation and Transformation

Understanding the mechanisms by which this compound is formed and transformed is crucial for optimizing existing synthetic methods and designing new ones.

In the copper-catalyzed synthesis from 2-ethynylbenzaldehyde, a plausible mechanism involves the initial activation of the alkyne by the CuI catalyst. acs.org This is followed by hydration of the alkyne to form an intermediate, which then undergoes an acid-catalyzed elimination of the catalyst. The final step is an Aldol reaction that cyclizes the molecule to yield the this compound product. acs.org

The photochemical transformations of related compounds have also provided mechanistic insights. For instance, studies on the photochemistry of 3-hydroxyflavones have proposed the formation of a 2,3-epoxy-2-hydroxy-1-indanone intermediate, which then rearranges to a 3-hydroxy-3-phenyl-indan-1,2-dione. nih.govrsc.org This highlights the potential for complex rearrangements and the existence of transient intermediates in the chemistry of hydroxyindanones. The electronic excitation of crystalline 1,3,3-triphenyl-1-hydroxy-2-indanone leads to a 1,4-biradical intermediate. researchgate.netrsc.org

Furthermore, the keto-enol tautomerism of this compound is a key aspect of its reactivity. cymitquimica.com The equilibrium between the keto and enol forms can be influenced by the solvent, which in turn can affect the course of subsequent reactions.

Applications as Synthetic Intermediates and Functional Materials

This compound and its derivatives are valuable synthetic intermediates for the construction of more complex molecular architectures. Their utility stems from the presence of multiple reactive sites—the hydroxyl group, the carbonyl group, and the aromatic ring—which can be selectively modified.

A significant application is in the synthesis of fused and spirocyclic frameworks. rsc.org For example, 3-hydroxy-1-indanones generated in situ can undergo acid-catalyzed dehydration and subsequent [5+2] cycloaddition with alkynes to produce polycarbocyclic scaffolds. scispace.com They also serve as precursors for biologically active molecules, including potential inhibitors for human papillomavirus (HPV). beilstein-journals.orgnih.gov

Beyond their role as intermediates, derivatives of the 1-indanone scaffold, which can be accessed from this compound, have found applications as functional materials. rsc.orgscispace.com These include their use in organic light-emitting diodes (OLEDs), as dyes, and as fluorophores. rsc.orgscispace.com The rigid, planar structure of certain indanone derivatives contributes to their favorable photophysical properties. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZGMJWBBQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949750 | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-59-0 | |

| Record name | 2,3-Dihydro-3-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 1 Indanone and Its Derivatives

Transition-Metal-Catalyzed Approaches

The construction of the 1-indanone (B140024) core, particularly with a hydroxyl group at the 3-position, has been a focal point of synthetic innovation. Transition metals like palladium and copper have emerged as powerful catalysts, enabling complex transformations under mild conditions. These metals facilitate unique bond formations through catalytic cycles that often involve olefination, annulation, and cyclization cascades, providing access to diverse 3-hydroxy-1-indanone structures.

Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascades

Palladium catalysis offers a robust platform for the synthesis of multisubstituted 1-indanones. A notable strategy involves a cascade sequence initiated by a Heck reaction, which installs an enol or enol ether functionality onto an aromatic ring. acs.orgliv.ac.uk This intermediate then undergoes an intramolecular aldol-type annulation with a nearby carbonyl group to form the five-membered ring of the indanone system. acs.orgliv.ac.uk This approach is valued for its ability to construct the bicyclic core in a single, efficient operation.

A significant advancement in this area is the development of one-pot protocols that combine multiple synthetic steps, thereby increasing efficiency and reducing waste. diva-portal.org Researchers have successfully synthesized a range of multisubstituted 1-indanones in a one-pot fashion with moderate to excellent yields using palladium catalysis. acs.orgnih.gov A key example involves the reaction of triflates of salicylic (B10762653) aldehydes with ethylene (B1197577) glycol vinyl ether. diva-portal.org In this process, a regioselective internal Heck coupling is followed by an annulation cascade. diva-portal.org Ethylene glycol not only acts as a solvent but also promotes the crucial aldol-type annulation step that leads to the formation of the indanone product. acs.orgliv.ac.uk This method yields racemic acetal-protected 3-hydroxy-1-indanones, which can be subsequently hydrolyzed to the desired 3-hydroxy-1-indanones. liv.ac.ukdiva-portal.org

The palladium-catalyzed Heck-aldol annulation cascade has been shown to tolerate a variety of substituents on the aromatic ring of the salicylic aldehyde precursor. liv.ac.uk This versatility allows for the synthesis of a diverse library of 1-indanone derivatives. The reaction accommodates both electron-donating and electron-withdrawing groups, although these can influence reaction yields. For instance, substrates with electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as halides have been successfully cyclized. The table below summarizes the scope of the reaction with various substituted salicylaldehyde (B1680747) triflates.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | H | This compound | 82 |

| 2 | Me | H | H | 3-hydroxy-4-methyl-1-indanone | 80 |

| 3 | OMe | H | H | 3-hydroxy-4-methoxy-1-indanone | 75 |

| 4 | H | Me | H | 3-hydroxy-5-methyl-1-indanone | 85 |

| 5 | H | OMe | H | 3-hydroxy-5-methoxy-1-indanone | 81 |

| 6 | H | Cl | H | 5-chloro-3-hydroxy-1-indanone | 78 |

| 7 | H | F | H | 5-fluoro-3-hydroxy-1-indanone | 79 |

| 8 | H | H | Me | 3-hydroxy-6-methyl-1-indanone | 86 |

| 9 | H | H | OMe | 3-hydroxy-6-methoxy-1-indanone | 83 |

| 10 | H | H | Cl | 6-chloro-3-hydroxy-1-indanone | 80 |

| Table based on data from a palladium-catalyzed one-pot synthesis. liv.ac.uk |

Achieving enantioselectivity in the synthesis of 3-substituted indanones is of high importance for pharmaceutical applications. While the initial one-pot Heck-aldol cascade protocols yielded racemic mixtures, subsequent research has focused on developing asymmetric variants. liv.ac.ukdiva-portal.org An efficient method for synthesizing enantiomerically enriched 3-substituted indanones has been developed via an intramolecular palladium-catalyzed asymmetric reductive-Heck reaction. acs.org This approach allows for the selective synthesis of either enantiomer depending on the reaction conditions, providing access to chiral building blocks. acs.org Further studies have also explored the use of enantiopure starting materials, such as t-butyl sulfinyl imines derived from salicylic aldehyde triflates, in palladium-catalyzed annulation sequences to produce enantiomerically pure 3-amino-1-indanones, a closely related class of compounds. diva-portal.orgdiva-portal.org

Substrate Scope and Electronic Substituent Effects

Copper-Catalyzed Intramolecular Annulation Reactions for 3-Hydroxy-1-indanones

Copper catalysis represents another facile and highly efficient pathway for the synthesis of 3-hydroxy-1-indanones. acs.orgnih.gov This approach is particularly noted for its use of simple, inexpensive catalysts and mild reaction conditions, making it an attractive alternative to other transition-metal-catalyzed methods. acs.org The reaction typically involves an intramolecular annulation that proceeds in good to excellent yields. acs.orgnih.gov

A key strategy in this category employs 2-ethynylbenzaldehyde (B1209956) and its derivatives as starting materials. acs.orgnih.govorganic-chemistry.org The copper catalyst, often a simple salt like copper(I) iodide (CuI), activates the alkyne functionality. acs.org This activation is followed by hydration of the alkyne and a subsequent intramolecular aldol-type reaction with the adjacent aldehyde group to construct the this compound framework. acs.org This protocol has been successfully applied to a wide range of substituted 2-ethynylbenzaldehydes, demonstrating its broad utility. acs.org The reaction is tolerant of various functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. acs.org

The following table presents the results from the copper-catalyzed intramolecular annulation of various substituted 2-ethynylbenzaldehydes.

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | H | This compound | 87 |

| 2 | 4-F | 6-fluoro-3-hydroxy-1-indanone | 84 |

| 3 | 4-Me | 6-methyl-3-hydroxy-1-indanone | 85 |

| 4 | 5-Me | 5-methyl-3-hydroxy-1-indanone | 89 |

| 5 | 5-Cl | 5-chloro-3-hydroxy-1-indanone | 86 |

| 6 | 3-MeO | 7-methoxy-3-hydroxy-1-indanone | 82 |

| 7 | 3-Me | 7-methyl-3-hydroxy-1-indanone | 89 |

| 8 | 3-Cl | 7-chloro-3-hydroxy-1-indanone | 86 |

| Table based on data from a copper-catalyzed annulation of 2-ethynylbenzaldehydes. acs.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-hydroxy-1-indanones. Several factors, including the choice of catalyst, solvent, temperature, and base, significantly influence the outcome of the synthesis.

A notable copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives provides an efficient route to 3-hydroxy-1-indanones. acs.org Initial screening of various copper catalysts, such as CuI, CuBr, CuCl, Cu(OAc)₂, and Cu(OTf)₂, revealed that CuI is particularly effective. The reaction proceeds smoothly in solvents like 1,2-dichloroethane (B1671644) (DCE) at room temperature. Optimization studies have shown that the choice of base and temperature can be fine-tuned to improve yields for different substrates. For instance, while many reactions proceed well at room temperature, some substrates benefit from elevated temperatures. This method is valued for its mild conditions and the use of readily available starting materials. acs.org

In rhodium-catalyzed asymmetric cyclizations, the choice of the chiral ligand is paramount for achieving high enantioselectivity. beilstein-journals.org For the cyclization of pinacolborane chalcone (B49325) derivatives, (R)-MonoPhos® has been identified as a highly effective chiral ligand, leading to 3-aryl-1-indanones in high yields and with up to 95% enantiomeric excess. beilstein-journals.org The reaction conditions are typically mild, contributing to the practicality of this method.

For N-Heterocyclic Carbene (NHC)-catalyzed annulations, the structure of the NHC catalyst and the choice of base are critical. thieme-connect.com In the [4+1] annulation of phthalaldehyde with 1,2-diactivated Michael acceptors, thiazolium salts are used as catalyst precursors. It was found that a thiazolium salt with a free hydroxyl group, in the presence of a base like cesium carbonate (Cs₂CO₃), gives a high yield of the desired 3-hydroxyindanone with exclusive cis selectivity. thieme-connect.com Altering the substituent on the thiazolium nitrogen or removing the hydroxyl group can significantly decrease the reaction yield. thieme-connect.com

The following table summarizes optimized conditions for selected synthetic methods:

Table 1: Optimized Reaction Conditions for the Synthesis of this compound Derivatives| Method | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|---|---|

| Copper-Catalyzed Annulation acs.org | CuI | - | - | DCE | Room Temp. | Good to Excellent | - |

| Rhodium-Catalyzed Cyclization beilstein-journals.org | [Rh(acac)(C₂H₄)₂] | (R)-MonoPhos® | - | Dioxane/H₂O | 60 °C | High | up to 95% |

Rhodium-Catalyzed Asymmetric Cyclization Leading to this compound Derivatives

Rhodium-catalyzed reactions represent a powerful tool for the enantioselective synthesis of chiral 3-substituted-1-indanones. beilstein-journals.org A significant approach involves the asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. beilstein-journals.orgorganic-chemistry.org This method utilizes a rhodium catalyst in conjunction with a chiral phosphine (B1218219) ligand to induce asymmetry, resulting in the formation of enantioenriched 3-aryl-1-indanones. beilstein-journals.org The use of (R)-MonoPhos® as a chiral ligand has proven to be particularly successful, affording the desired products in high yields and with excellent enantioselectivities. beilstein-journals.org

Another rhodium-catalyzed strategy involves the isomerization of racemic α-arylpropargyl alcohols. This process can lead to the formation of β-chiral 1-indanones with high enantioselectivity when a chiral bisphosphine ligand is employed. beilstein-journals.org Furthermore, rhodium complexes can catalyze the [5+1+2+1] cycloaddition of vinylcyclopropane, alkynes, and carbon monoxide to construct the indanone skeleton. thieme-connect.com Decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes, mediated by a rhodium(I) complex with a bisphosphine ligand like rac-BINAP, also provide a pathway to indenone derivatives. researchgate.net

Iron-Catalyzed C-H Bond Activation and Cyclization in Indanone Synthesis

Iron-catalyzed C-H bond activation has emerged as a cost-effective and environmentally friendly strategy for synthesizing indanone derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, proceeding through the direct functionalization of otherwise inert C-H bonds. researchgate.netrsc.org

One prominent example is the iron-catalyzed annulation of carboxamides with internal alkynes. researchgate.net This reaction is typically directed by a bidentate group on the carboxamide, such as an 8-aminoquinoline (B160924) group. The process involves the iron-catalyzed activation of an ortho C-H bond of the aromatic ring, followed by insertion of the alkyne. The subsequent cyclization is often promoted by a Lewis acid, such as a zinc(II) species, leading to the formation of 2,3-disubstituted indenones after an acidic workup. researchgate.net This methodology is valued for its step- and atom-economy. researchgate.net

Iron catalysts, often in the form of simple salts like FeCl₂, can also promote cross-dehydrogenative coupling (CDC) reactions. rsc.org These reactions can form C-C bonds by coupling two different C-H bonds, offering a direct route to complex molecules. While specific applications to this compound are less detailed, the general principle of iron-catalyzed C-H functionalization holds significant potential for the synthesis of various indanone structures. rsc.orgrsc.org

Organocatalytic and Metal-Free Synthetic Pathways

Organocatalysis and metal-free synthesis have gained prominence as powerful alternatives to metal-catalyzed reactions, often providing complementary reactivity and selectivity. These methods avoid the use of potentially toxic and expensive heavy metals.

N-Heterocyclic Carbene-Catalyzed [4+1] Annulation for 3-Hydroxy-1-indanones

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the synthesis of 3-hydroxy-1-indanones. thieme-connect.combeilstein-journals.org A key strategy is the [4+1] annulation of phthalaldehyde with 1,2-diactivated Michael acceptors. thieme-connect.combeilstein-journals.org This reaction proceeds through a tandem sequence involving a Stetter reaction, a proton shift, and an intramolecular aldol (B89426) reaction. thieme-connect.comthieme-connect.com

The reaction is typically initiated by the addition of the NHC to one of the aldehyde groups of phthalaldehyde, forming a Breslow intermediate. This intermediate then undergoes a Stetter reaction with the Michael acceptor. A subsequent proton shift and intramolecular aldol cyclization afford the 3-hydroxyindanone product. thieme-connect.com This method is notable for its ability to construct two new carbon-carbon bonds and a quaternary carbon center in a single operation, often with high diastereoselectivity. thieme-connect.combeilstein-journals.org The reaction conditions are generally mild, using a base such as cesium carbonate to generate the NHC in situ from its corresponding thiazolium salt precursor. thieme-connect.com

The following table showcases the substrate scope for the NHC-catalyzed [4+1] annulation:

Table 2: Substrate Scope in NHC-Catalyzed [4+1] Annulation for 3-Hydroxy-1-indanones thieme-connect.com| Phthalaldehyde | Michael Acceptor | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Phthalaldehyde | 1,2-diactivated Michael acceptor 2a | 3-hydroxyindanone 3a | 96 | cis |

Sequential Carbonyl Directed Regioselective Hydration and Intramolecular Aldol Reactions

A rapid and efficient one-pot synthesis of 3-hydroxy-3-aryl-1-indanones can be achieved from 2-alkynylbenzophenones. researchgate.netresearchgate.net This strategy involves a sequential process initiated by a carbonyl-directed regioselective hydration of the alkyne, followed by an intramolecular Aldol reaction. researchgate.net

The directing effect of the ketone group in the 2-alkynylbenzophenone ensures that the hydration of the alkyne occurs regioselectively to form a 1,4-diketone intermediate. researchgate.net This intermediate then readily undergoes an intramolecular Aldol reaction to cyclize into the desired 3-hydroxy-3-aryl-1-indanone. researchgate.netresearchgate.net This one-pot procedure is highly efficient and has been extended to the synthesis of biologically relevant 2-benzylidene derivatives through a subsequent intermolecular Aldol condensation. researchgate.net The reaction conditions are typically mild, and the method demonstrates good substrate scope and high yields. researchgate.net

Asymmetric Michael Addition and Subsequent Annulation Strategies

Asymmetric Michael additions are a cornerstone of enantioselective synthesis and have been effectively employed in the construction of chiral indanones. One such strategy involves the asymmetric Michael addition of N-tert-butanesulfinyl imidates to α,β-unsaturated diesters. This reaction proceeds in the absence of transition metals, using a simple base like lithium diisopropylamide (LDA), and is followed by an annulation reaction to yield chiral 3-alkyl substituted indanones with excellent enantiomeric excess. acs.org

Another powerful approach is the acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. oaepublish.com This cascade reaction is catalyzed by a dinuclear zinc complex and involves a Michael addition, intramolecular cyclization, and a retro-Claisen reaction. This method provides access to a variety of protected cyclic tertiary α-hydroxyketones with good yields and high enantioselectivities. oaepublish.com The reaction scope is broad, tolerating various substituents on both the α-hydroxy-1-indanone and the nitroolefin. oaepublish.com

Furthermore, a ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones can lead to diverse 1-indanone derivatives, including spiroindanones and 2-substituted indanones. rsc.orgnih.gov The reaction pathway can be switched by the addition of a Mn(II) additive and water. The process begins with a carboxyl group-directed conjugate addition of a C-H bond to the α,β-unsaturated ketone. rsc.org

Photochemical and Biocatalytic Synthesis Routes

Alternative and advanced methodologies for the synthesis of this compound and its derivatives include specialized photochemical and biocatalytic routes. These methods offer pathways that can provide high selectivity and operate under mild conditions, representing valuable alternatives to traditional chemical synthesis.

Photochemical Cyclization of Ketones to 1-Indanones

The synthesis of the 1-indanone core structure can be achieved through photochemical cyclization. This method typically involves the irradiation of o-alkylphenyl alkyl ketones that possess a suitable leaving group adjacent to the carbonyl function. beilstein-journals.orgacs.orgnih.gov The process is initiated by an n-π* excitation of the keto carbonyl group upon irradiation. acs.orgnih.gov This is followed by a 1,5-hydrogen migration from the ortho-alkyl substituent to the oxygen of the carbonyl group, which results in the formation of a 1,4-diradical intermediate. beilstein-journals.orgacs.org

A subsequent rapid elimination of an acid (HX) from this 1,4-diradical leads to a "spin center shift" and the formation of a 1,5-diradical. acs.org Following intersystem crossing, this 1,5-diradical undergoes cyclization to yield the 1-indanone product. beilstein-journals.orgacs.org Depending on the specific substituents and solvent conditions, this reaction can also produce byproducts such as benzo[c]furans. acs.orgresearchgate.net For instance, irradiation of certain o-alkylphenyl alkyl ketones can yield 1-indanones in good yields. beilstein-journals.org Another approach involves the irradiation of aromatic γ,δ-epoxy ketones, which can lead to the formation of indanones through a photochemical epoxy rearrangement followed by the cyclization of a 1,5-biradical. rsc.org

Table 1: Overview of Photochemical Cyclization for 1-Indanone Synthesis

| Starting Material | Key Process Steps | Product | Reference |

| o-Alkylphenyl alkyl ketones with a leaving group | n-π* excitation → 1,5-hydrogen migration → 1,4-diradical formation → Acid elimination → 1,5-diradical formation → Cyclization | 1-Indanone | acs.orgnih.gov |

| Substituted aromatic γ,δ-epoxy ketones | Photochemical epoxy rearrangement → 1,5-biradical cyclization | Indanone | rsc.org |

Microbial Biotransformation of 1-Indanone Precursors to Hydroxyindanones

Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a powerful and environmentally benign strategy for the synthesis of hydroxylated indanones. nmb-journal.com This approach leverages the inherent selectivity of enzymes to perform specific hydroxylation reactions, often with high degrees of regio- and enantioselectivity. nmb-journal.commdpi.com

Bacterial dioxygenase enzymes, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), are capable of hydroxylating 1-indanone at specific positions. science.govnih.gov Studies using bacterial strains that express these enzymes have demonstrated their utility in producing hydroxyindanones from 1-indanone and its isomers. nih.govresearchgate.net

Specifically, Pseudomonas sp. cells that express NDO can oxidize 1-indanone to a mixture of products, with this compound being the major component. science.govnih.govresearchgate.net Oxidation of 1-indanone in the presence of [¹⁸O]oxygen has confirmed that the reaction is a monooxygenation. nih.govresearchgate.net The same NDO-expressing cells also convert 2-indanone (B58226) into 2-hydroxy-1-indanone. science.govnih.gov

In contrast, P. putida cells expressing TDO are not efficient at oxidizing 1-indanone. nih.govnih.gov However, they do effectively oxidize 2-indanone, producing (S)-2-hydroxy-1-indanone with high enantiomeric excess. nih.govresearchgate.net Purified TDO enzyme components also fail to oxidize 1-indanone but convert 2-indanone to (S)-2-hydroxy-1-indanone with an even higher enantiomeric excess of 90%. nih.govresearchgate.net

Table 2: Dioxygenase-Mediated Biotransformation of Indanones

| Enzyme Source | Substrate | Major Product(s) | Enantiomeric Excess (ee) | Reference |

| Pseudomonas sp. (expressing NDO) | 1-Indanone | This compound (91%) and 2-Hydroxy-1-indanone (9%) | 62% ee for (R)-3-hydroxy-1-indanone | science.govnih.govcapes.gov.br |

| P. putida F39/D (expressing TDO) | 1-Indanone | Inefficient oxidation | Not applicable | nih.govnih.gov |

| P. putida F39/D (expressing TDO) | 2-Indanone | (S)-2-Hydroxy-1-indanone | 76% ee | nih.govresearchgate.net |

| Purified TDO | 2-Indanone | (S)-2-Hydroxy-1-indanone | 90% ee | nih.govresearchgate.netnih.gov |

Filamentous fungi, particularly endophytic strains isolated from plants, are a rich source of enzymes capable of performing diverse biotransformations. scielo.br Species from the genera Penicillium and Aspergillus have been successfully employed for the hydroxylation of 1-indanone. jmb.or.krchemfaces.com The endophytic fungus Penicillium brasilianum, isolated from the Meliaceae plant (Melia azedarach), has shown the ability to transform 1-indanone into multiple products, including (-)-(R)-3-hydroxy-1-indanone. jmb.or.krresearchgate.netscielo.br Almost all fungi tested in one study, including various Penicillium and Aspergillus species, were able to produce this compound. jmb.or.krchemfaces.com

A key advantage of fungal biotransformation is the high degree of enantioselectivity often achieved. scielo.br In the biotransformation of 1-indanone, Penicillium brasilianum produces (-)-(R)-3-hydroxy-1-indanone with a significant enantiomeric excess of 78%. researchgate.netscielo.brmdpi.com This highlights the potential of using these biocatalysts for the synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. scielo.br Similarly, Aspergillus niger has been used for the bioconversion of 1-indanone, yielding both (S)- and (R)-configurated 2-hydroxy-1-indanone, although with lower enantiomeric excess (33% and 32% respectively) under different pH conditions. metu.edu.tr

Table 3: Enantioselectivity in Fungal Biotransformation of 1-Indanone

| Fungal Strain | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Penicillium brasilianum | 1-Indanone | (-)-(R)-3-Hydroxy-1-indanone | 78% | researchgate.netscielo.brmdpi.com |

| Aspergillus niger | 1-Indanone | (S)-2-Hydroxy-1-indanone (at pH 8) | 33% | metu.edu.tr |

| Aspergillus niger | 1-Indanone | (R)-2-Hydroxy-1-indanone (at pH 7) | 32% | metu.edu.tr |

The compound 1-indanone serves as an effective probe molecule for tracking and identifying various enzymatic activities within fungi. jmb.or.krresearchgate.net When 1-indanone is introduced as a substrate to a fungal culture like P. brasilianum, the array of resulting products can reveal the presence of different classes of enzymes. mdpi.com For example, the formation of dihydrocoumarin (B191007) from 1-indanone points to the activity of Baeyer-Villiger monooxygenases (BVMOs). jmb.or.krscielo.br The primary product, this compound, indicates the action of hydroxylating enzymes. Furthermore, the detection of other minor products can suggest the activity of enzymes like lipases and those involved in alkylation, such as S-adenosyl methionine (SAM) dependent enzymes. jmb.or.krmdpi.com Therefore, biotransformation experiments with 1-indanone provide a valuable tool for enzyme discovery and profiling in microorganisms. jmb.or.kr

Fungal Biotransformation (e.g., Penicillium brasilianum, Aspergillus species)

Enantioselectivity in Biocatalytic Processes

Classical and Established Methodologies Contextualized for this compound Synthesis

The synthesis of this compound often relies on the initial construction of the 1-indanone core, which is a crucial intermediate. Several classical and well-established chemical reactions have been adapted and optimized for this purpose. These methods, while traditional, remain fundamental in organic synthesis due to their reliability and versatility.

Friedel-Crafts Acylation Variations for 1-Indanone Core Formation

The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of 1-indanones. acs.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. mdpi.com The choice of starting material and catalyst significantly influences the reaction's efficiency and applicability.

When starting from 3-arylpropionic acids, a strong acid catalyst is required to facilitate the intramolecular ring closure. Polyphosphoric acid (PPA) and sulfuric acid are commonly employed, often yielding good results of 60-90%. beilstein-journals.org However, these traditional methods can require harsh conditions. rsc.org To address this, greener alternatives have been explored, such as microwave-assisted synthesis using metal triflates in ionic liquids, which allows for catalyst recycling and reuse. beilstein-journals.org

Alternatively, the corresponding acyl chlorides, formed by treating the carboxylic acid with reagents like thionyl chloride, can undergo cyclization under the influence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). beilstein-journals.orgepo.org This approach is often efficient and can be performed as a one-pot process starting from the corresponding benzoic acid and ethylene. acs.org

A notable variation involves the use of Meldrum's acid derivatives. These compounds can be functionalized and then cyclized via an intramolecular Friedel-Crafts acylation catalyzed by metal triflates like scandium(III) triflate (Sc(OTf)₃), dysprosium(III) triflate (Dy(OTf)₃), or ytterbium(III) triflate (Yb(OTf)₃) to produce 1-indanones. acs.orgbeilstein-journals.org This method offers a versatile route to variously substituted 1-indanones. acs.org

Table 1: Comparison of Friedel-Crafts Acylation Methods for 1-Indanone Synthesis

| Starting Material | Catalyst/Reagent | Key Features |

| 3-Arylpropionic acids | Polyphosphoric acid (PPA), Sulfuric acid | Good yields (60-90%), but can require harsh conditions. beilstein-journals.org |

| 3-Arylpropionic acids | Metal triflates, Microwave irradiation | Greener approach, allows for catalyst recycling. beilstein-journals.org |

| 3-Arylpropanoic acyl chlorides | Aluminum chloride (AlCl₃) | Efficient, can be part of a one-pot synthesis. beilstein-journals.orgepo.org |

| Meldrum's acid derivatives | Metal triflates (e.g., Sc(OTf)₃) | Versatile for producing substituted 1-indanones. acs.orgbeilstein-journals.org |

Cyclization Reactions of Aromatic Acid Derivatives

The cyclization of aromatic acid derivatives, particularly 3-phenylpropanoic acid, is a fundamental and widely utilized method for constructing the 1-indanone skeleton. wikipedia.org This process is essentially an intramolecular Friedel-Crafts acylation. The reaction is typically promoted by strong acids, which act as both catalyst and dehydrating agent.

Commonly used acid catalysts for this transformation include polyphosphoric acid (PPA) and anhydrous hydrogen fluoride (B91410) (HF). epo.orggoogle.com For instance, 2,2-dimethyl-3-phenylpropionic acid can be cyclized to 2,2-dimethyl-1-indanone using anhydrous HF. google.com Similarly, α,α-dimethyldihydrocinnamic acid can be converted to 2,2-dimethyl-1-indanone with PPA as the catalyst. google.com The choice of acid can be critical and often depends on the specific substituents present on the aromatic ring and the propionic acid side chain.

In some cases, the carboxylic acid is first converted to the more reactive acid chloride using reagents like thionyl chloride. The resulting acid chloride is then cyclized in the presence of a Lewis acid, such as aluminum chloride. epo.org This two-step approach can sometimes offer better control and higher yields compared to the direct cyclization of the carboxylic acid.

Derivatization of 1,3-Indandione (B147059) to this compound

A direct and effective route to this compound involves the selective reduction of 1,3-indandione. This method is advantageous as it starts from a readily available precursor.

One established method for this transformation is the treatment of 1,3-indandione with zinc dust in glacial acetic acid. asm.org This procedure provides a straightforward synthesis of (±)-3-hydroxy-1-indanone. asm.org The reaction proceeds through the reduction of one of the ketone functionalities to a hydroxyl group.

More recently, a two-step procedure has been developed starting from 2-ethynylbenzaldehyde. A copper-catalyzed intramolecular annulation reaction yields this compound, which can then be oxidized to 1,3-indandione using Jones' reagent or o-iodoxybenzoic acid (IBX). encyclopedia.pub While this method is used to synthesize 1,3-indandione, the initial formation of this compound is a key step.

The selective reduction of one carbonyl group in 1,3-indandione is crucial for the successful synthesis of this compound. The choice of reducing agent and reaction conditions determines the outcome of the reaction, preventing over-reduction to the corresponding diol.

Mechanistic Investigations of 3 Hydroxy 1 Indanone Reactions and Transformations

Detailed Reaction Mechanisms in Synthetic Pathways

The formation of the 3-hydroxy-1-indanone scaffold can be achieved through several elegant synthetic strategies, each with its own unique mechanistic details. Understanding these pathways is crucial for the rational design of efficient and selective syntheses.

Elucidation of Heck-Aldol Cascade Pathways for this compound Formation

A notable method for constructing this compound derivatives involves a palladium-catalyzed tandem Heck-aldol reaction. This one-pot annulation utilizes salicylaldehyde (B1680747) triflates and 2-hydroxyethyl vinyl ether. acs.org The reaction sequence is initiated by a regioselective intramolecular Heck coupling, which is then followed by an annulation cascade to yield the acetal-protected this compound. diva-portal.org

The mechanism commences with the oxidative addition of the palladium(0) catalyst to the aryl triflate, forming an arylpalladium(II) intermediate. This is followed by migratory insertion of the vinyl ether into the arylpalladium bond. Subsequent intramolecular aldol (B89426) condensation leads to the formation of the indanone ring system. diva-portal.org The versatility of this approach is highlighted by its extension to a three-component reaction involving secondary amines, which provides access to 3-amino-1-indanones. diva-portal.org

| Starting Materials | Catalyst System | Key Mechanistic Steps | Product |

| Salicylaldehyde triflates, 2-hydroxyethyl vinyl ether | Palladium bidentate catalyst | Heck coupling, Annulation cascade | Acetal-protected this compound |

Identification of Intermediates and Transition States in Cu-Catalyzed Annulation

Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes presents an efficient route to 3-hydroxy-1-indanones. acs.org A plausible mechanism for this transformation involves the initial activation of the alkyne by the Cu(I) catalyst, forming an intermediate which then undergoes hydration. acs.org This is followed by an acid-catalyzed elimination of the catalyst to generate a key intermediate that subsequently undergoes an aldol reaction to furnish the final this compound product. acs.org

In a related copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes, a radical-triggered cascade is proposed. frontiersin.org The reaction is initiated by a trifluoromethyl radical, which adds to the alkyne. This is followed by a 5-exo-dig cyclization, oxidation, and a final nucleophilic addition of cyanide to yield trifluoromethylated 1-indanones. frontiersin.orgresearchgate.net The identification of these intermediates and understanding the transition states are critical for optimizing reaction conditions and expanding the substrate scope.

| Reactant | Catalyst | Proposed Intermediate(s) | Final Product |

| 2-Ethynylbenzaldehyde (B1209956) | CuI | Alkyne-Cu(I) complex, Hydrated alkyne | This compound |

| 1,6-Enyne | Cu(OTf)2, Togni's reagent | Radical intermediates, Cu(III) species | Trifluoromethylated 1-indanone (B140024) |

Carbonyl Directed Hydration and Intramolecular Aldol Cyclization Pathways

A one-pot synthesis of 3-hydroxy-3-aryl-1-indanones from 2-alkynylbenzophenones proceeds through a sequential carbonyl-directed regioselective hydration and an intramolecular Aldol reaction. researchgate.net The presence of the ketone group directs the silver(I)-catalyzed hydration of the alkyne, leading to the formation of a dicarbonyl intermediate. researchgate.net This intermediate then undergoes an intramolecular Aldol cyclization to form the this compound ring. researchgate.net This strategy has also been successfully applied to the synthesis of 2-benzylidene-3-hydroxy-3-aryl-1-indanone derivatives through a subsequent intermolecular Aldol condensation. researchgate.net

Another approach involves a rhodium-catalyzed cascade annulation of benzoic acids with nitrogen-linked 1,6-diynes, where the carboxyl group acts as a traceless directing group. rsc.org After a carboxylate-directed C-H activation, the generated intermediate undergoes intramolecular decarboxylative cyclization to form the indanone structure. rsc.org

Photochemical Rearrangement Mechanisms Leading to Indanone Structures

Photochemical reactions offer a powerful tool for the synthesis of complex indanone derivatives. researchgate.net For instance, the irradiation of o-alkylphenyl alkyl ketones containing a leaving group adjacent to the carbonyl group leads to the formation of 1-indanones. acs.org The mechanism involves an initial n-π* excitation of the keto carbonyl group, followed by a 1,5-hydrogen migration from the o-alkyl substituent to the carbonyl oxygen, forming a 1,4-diradical. acs.orgbeilstein-journals.org Subsequent rapid elimination of acid generates a 1,5-diradical, which, after intersystem crossing, cyclizes to the 1-indanone. acs.orgbeilstein-journals.org

In some cases, a di-π-methane rearrangement can occur. For example, a chiral indanone sensitizer (B1316253) has been used to catalyze the kinetic resolution of a ketone via an oxa-di-π-methane rearrangement. nih.gov These photochemical pathways often provide access to unique and highly functionalized indanone skeletons that are not easily accessible through thermal reactions. researchgate.net

Mechanistic Aspects of Biotransformations Involving this compound

Biotransformations provide an environmentally benign and often highly selective alternative to chemical synthesis. The enzymatic production of this compound has been a subject of significant research, with a focus on understanding the underlying enzymatic mechanisms.

Monooxygenation versus Dioxygenation Pathways in Hydroxylation

The biotransformation of 1-indanone to this compound can be achieved using bacterial strains expressing naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO). asm.orgresearchgate.netnih.gov Isotopic labeling studies using [¹⁸O]oxygen have been instrumental in elucidating the reaction mechanism. These experiments have demonstrated that the hydroxyl group in the resulting hydroxyindanones is derived from the incorporation of a single atom of molecular oxygen. asm.orgresearchgate.netnih.gov This finding confirms a monooxygenation pathway, rather than a dioxygenation of the enol tautomer of the ketone substrate. asm.orgresearchgate.netnih.gov

In the fluorene (B118485) degradation pathway, 1-indanone can be hydroxylated to form this compound, which is considered a dead-end product in this specific metabolic route. ethz.ch This hydroxylation is also attributed to the action of arene dioxygenases acting as monooxygenases. ethz.ch The fungus Penicillium brasilianum has also been shown to produce (-)-(R)-3-hydroxy-1-indanone from 1-indanone with a high enantiomeric excess, indicating the involvement of a highly selective monooxygenase. researchgate.net

| Enzyme System | Substrate | Key Finding | Reaction Type |

| Naphthalene Dioxygenase (NDO) | 1-Indanone | Incorporation of a single oxygen atom | Monooxygenation |

| Toluene Dioxygenase (TDO) | 2-Indanone (B58226) | Incorporation of a single oxygen atom | Monooxygenation |

| Penicillium brasilianum enzymes | 1-Indanone | Production of enantiomerically enriched product | Monooxygenation |

Regiospecificity and Stereoselectivity in Enzymatic Hydroxylation of Indanones

The enzymatic hydroxylation of indanones represents a powerful method for producing chiral hydroxyindanones, including this compound, with high degrees of regiospecificity and stereoselectivity. Bacterial dioxygenase enzymes, in particular, have been extensively studied for their ability to catalyze these transformations.

Research involving bacterial strains that express naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) has provided significant insights into these processes. ebi.ac.ukasm.orgnih.gov When 1-indanone is used as a substrate for Pseudomonas sp. strain 9816/11, which expresses NDO, the oxidation yields a mixture of products where this compound is the major component (91%), with 2-hydroxy-1-indanone being a minor product (9%). ebi.ac.ukasm.orgnih.gov This demonstrates the high regiospecificity of the NDO enzyme for the C-3 position of the 1-indanone core.

Furthermore, the hydroxylation is stereoselective. The (R)-3-hydroxy-1-indanone enantiomer is preferentially formed, with a reported enantiomeric excess (ee) of 62%, corresponding to an R:S ratio of 81:19. ebi.ac.ukasm.org In contrast, the minor product, 2-hydroxy-1-indanone, is formed as a racemic mixture. asm.org The mechanism of this transformation involves the incorporation of a single atom of molecular oxygen, confirming it as a monooxygenation reaction. ebi.ac.ukasm.orgnih.gov

Conversely, enzymes like TDO, expressed by P. putida F39/D, are inefficient at oxidizing 1-indanone, although they can effectively oxidize 2-indanone to produce (S)-2-hydroxy-1-indanone with high enantioselectivity. ebi.ac.ukasm.orgnih.gov More recently, engineered enzymes derived from the fungus Fusarium oxysporum have been developed, demonstrating the capacity to hydroxylate specific substituted indanones to yield optically pure 3-hydroxyindanones, which are valuable intermediates in pharmaceutical synthesis. wipo.int

Table 1: Outcomes of Enzymatic Hydroxylation of Indanones by Dioxygenases

| Enzyme Source | Substrate | Major Product | Product Distribution | Enantiomeric Excess (ee) of this compound |

| Pseudomonas sp. 9816/11 (NDO) | 1-Indanone | (R)-3-Hydroxy-1-indanone | 91% this compound, 9% 2-hydroxy-1-indanone asm.org | 62% (R) asm.org |

| P. putida F39/D (TDO) | 1-Indanone | No efficient oxidation | N/A | N/A asm.org |

| P. putida F39/D (TDO) | 2-Indanone | (S)-2-Hydroxy-1-indanone | N/A | 76% (S) (for 2-hydroxy-1-indanone) asm.org |

Baeyer-Villiger Reaction Regiochemistry in Fungal Metabolism of 1-Indanone

The fungal metabolism of 1-indanone often involves the action of Baeyer-Villiger monooxygenases (BVMOs), which are flavin-containing enzymes that catalyze the oxidation of ketones to esters or lactones. jmb.or.kr Investigations into the oxidative capabilities of endophytic fungi, such as Penicillium brasilianum, have revealed complex biotransformation pathways when 1-indanone is used as a substrate. jmb.or.krresearchgate.netmdpi.com

When P. brasilianum metabolizes 1-indanone, it produces dihydrocoumarin (B191007), which is the expected product from a Baeyer-Villiger reaction with classical regiochemistry, where an oxygen atom is inserted between the carbonyl carbon and the adjacent quaternary carbon. jmb.or.krresearchgate.netresearchgate.net Alongside this primary metabolic pathway, the fungus also facilitates the hydroxylation of the substrate, yielding (-)-(R)-3-hydroxy-1-indanone with a significant enantiomeric excess of 78%. jmb.or.krresearchgate.netmdpi.comjmb.or.kr

This dual activity indicates that 1-indanone serves as a versatile probe for tracking different enzymatic activities within fungi. mdpi.com Studies involving a broader collection of endophytic fungi from the Penicillium and Aspergillus genera have shown that the production of this compound is a common metabolic outcome. jmb.or.krresearchgate.netjmb.or.kr While BVMO activity appears more prevalent in fungi isolated from certain host plants like Melia azedarach, nearly all tested fungal strains were capable of producing this compound from 1-indanone. jmb.or.krresearchgate.netjmb.or.kr

**Table 2: Products of 1-Indanone Biotransformation by *Penicillium brasilianum***

| Reaction Type | Enzyme Class (putative) | Product | Stereochemistry/Selectivity |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Dihydrocoumarin | Classical regiochemistry jmb.or.krresearchgate.net |

| Hydroxylation | Monooxygenase | This compound | (-)-(R) enantiomer, 78% ee jmb.or.krresearchgate.netmdpi.com |

Theoretical and Computational Studies of Reaction Mechanisms

Quantum Chemical Calculations of Transition States and Intermediates (e.g., DFT/TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in mapping the complex potential energy surfaces of chemical reactions. These methods allow for the characterization of high-energy, transient species that are often impossible to observe experimentally.

In the study of reactions related to indanones, DFT calculations have been used to identify key transition states and intermediates. For instance, theoretical investigations of the photorearrangement of 3-hydroxyflavone (B191502) calculated with DFT/TD-DFT methods suggest a reaction pathway that proceeds through an intermediate possessing a 1-indanone skeleton. rsc.orgrsc.orgresearchgate.net The formation of this intermediate requires overcoming a significant free energy barrier associated with a specific transition state. rsc.orgresearchgate.net

In catalytic reactions, DFT provides mechanistic clarity. For the rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes, calculations identified a six-membered rhodacycle (Int1) as a key intermediate formed through a C-C activation transition state (TS1) with a low activation barrier of 8.9 kcal/mol. nih.gov Similarly, for a dinickel-catalyzed α-alkylation of cyclic ketones, DFT calculations pinpointed the outer-sphere nucleophilic substitution as the crucial C-C bond-forming step, proceeding through a triplet transition state (³TS-3). rsc.org These computational models provide a detailed, step-by-step view of the reaction pathway at a molecular level.

Analysis of Free Energy Profiles for Reaction Routes

For the photorearrangement of 3-hydroxyflavone, the calculated free energy profile, traced through triplet state stationary points, confirmed the viability of a route involving a 1-indanone intermediate. rsc.orgrsc.org In a study of a dinickel-catalyzed enantioselective α-alkylation, the computed free energy profile showed that the C-C bond formation step is exergonic by 21.4 kcal/mol, indicating it is thermodynamically favorable. rsc.org

DFT has also been used to compare competing reaction pathways. In an investigation of Eschenmoser coupling reactions starting from α-thioiminium salts, the calculated Gibbs free energy profiles for the desired coupling reaction versus a competing Hantzsch-type reaction pathway helped to explain the experimental outcomes under different conditions. beilstein-journals.org Such analyses are invaluable for predicting reaction outcomes and for the rational design of new synthetic methods.

Elucidation of Enantioselectivity Origins via DFT Calculations

DFT calculations have become a standard tool for uncovering the molecular origins of enantioselectivity in asymmetric catalysis. By modeling the transition states leading to the different stereoisomeric products, researchers can identify the subtle energetic differences that dictate the stereochemical outcome.

In the catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins, DFT calculations were performed on the enantioselectivity-determining step to rationalize the observed high selectivity. oaepublish.com A more detailed example is found in the dinickel-catalyzed α-alkylation of cyclic ketones. rsc.org Here, DFT calculations revealed that the transition state leading to the (R)-enantiomer (TS-3-R) is 1.8 kcal/mol lower in free energy than the transition state leading to the (S)-enantiomer (TS-3-S). rsc.org This energy difference, arising from steric repulsion between the substrate's butyl group and the ligand's phenanthryl group in the disfavored transition state, successfully explains the experimentally observed preference for the (R)-product. rsc.org Similarly, DFT studies on the desymmetrization of prochiral 1,3-diketones have been employed to understand the origins of stereoselectivity in the synthesis of complex organofluorines. researchgate.net

Proton Transfer and Anion Formation Mechanisms in Related Compounds

Proton transfer and anion formation are fundamental steps in a vast number of organic reactions involving ketone-containing molecules like indanones. Computational studies have provided deep insight into these elementary processes. In certain indanone derivatives, a process known as excited-state intramolecular proton transfer (ESIPT) can occur, where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. researchgate.netrsc.org The dynamics of ESIPT are closely correlated with the intramolecular hydrogen-bond strength. researchgate.net Specific studies on 7-hydroxy-1-indanone (B1662038) have used computational methods to explore the reverse proton transfer mechanism and the role that triplet states play in this process. acs.org

The formation of anions from indanone precursors is a key step for many carbon-carbon bond-forming reactions. Mechanistic proposals, often supported by experimental evidence, show that a base can deprotonate an indanone derivative to form a highly nucleophilic anion intermediate. For example, 2-arylidene-1-indanone can be converted to a 1-hydroxyl isobenzofulvene anion. rsc.org More directly, bases like sodium hydride (NaH) or sodium ethoxide are used to generate 1-indanone anions at the carbon alpha to the carbonyl group, which can then act as nucleophiles in subsequent alkylation or cyclization reactions. rsc.orgnih.gov These proton transfer and anion formation steps are often the gateway to the construction of more complex molecular architectures.

Investigations of Skeletal Rearrangements and Annulation Processes

Skeletal rearrangements and annulation processes involving this compound derivatives are powerful strategies for constructing intricate molecular frameworks. These transformations often proceed through fascinating mechanistic pathways, enabling the synthesis of diverse carbocyclic and heterocyclic systems.

Oxidative Ring-Opening and Sequential Ring Closure Strategies

A notable transformation of the indanone framework involves an oxidative ring-opening and subsequent ring closure sequence. rsc.orgscispace.com This strategy has been effectively used to achieve skeletal reconstruction. The process can be initiated by the α-hydroxylation of an indanone derivative. rsc.orgscispace.com For instance, the α-hydroxylation of indanone 88 in the presence of potassium carbonate and air yields the corresponding hydroxy keto compound 89 with a high yield of 94%. rsc.orgscispace.com This intermediate can then be stereoselectively reduced, for example with sodium borohydride, to form a trans-diol derivative 90 . rsc.orgscispace.com

The subsequent step involves the cleavage of the diol, which can be accomplished using reagents like lead tetraacetate (Pb(OAc)₄), to produce a ketoaldehyde 91 . rsc.org This intermediate is then subjected to oxidation, such as the Pinnick-Kraus oxidation using sodium chlorite (B76162) (NaClO₂) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄), to afford the corresponding acid 92 in excellent yield. rsc.org This sequence showcases a methodical approach to ring opening, functional group manipulation, and subsequent cyclization precursors.

In a different approach, the fungus Penicillium brasilianum, an endophyte isolated from the Melia azedarach plant, has demonstrated the ability to oxidize 1-indanone. researchgate.net This biotransformation yields (-)-(R)-3-hydroxy-1-indanone with a 78% enantiomeric excess, alongside a dihydrocoumarin resulting from a Baeyer-Villiger oxidation. researchgate.net This highlights a biological route to chiral 3-hydroxy-1-indanones.

Table 1: Key Intermediates in Oxidative Ring-Opening and Sequential Ring Closure

| Compound Number | Structure | Name | Role in Pathway |

| 88 | Indanone derivative | Indanone | Starting material |

| 89 | α-hydroxy keto compound | α-Hydroxyindanone | Product of α-hydroxylation |

| 90 | trans-diol derivative | trans-Diol | Product of stereoselective reduction |

| 91 | Ketoaldehyde | Ketoaldehyde | Product of diol cleavage |

| 92 | Carboxylic acid | Carboxylic acid | Product of oxidation |

Formal Homo-Nazarov-Type Cyclizations

The formal homo-Nazarov-type cyclization represents another significant transformation of this compound derivatives, leading to the formation of fluorenone structures. rsc.orgscispace.com This reaction cascade is typically initiated by the acid-catalyzed dehydration of a this compound, such as those formed in situ from the intramolecular cyclization of aldehydes. rsc.orgscispace.com The dehydration step generates a cationic intermediate. rsc.orgscispace.com

This cation then participates in a formal [5+2] cycloaddition with an alkyne, resulting in the formation of polycarbocyclic scaffolds. rsc.orgscispace.com A key mechanistic feature of this process is the cyclization of a vinyl-cyclopropyl cationic system, which rearranges to a tetrahydrofluorenyl cation. rsc.orgscispace.com Subsequent deprotonation and aromatization lead to the final fluorenone product. rsc.orgscispace.com This reaction is noted for its high atom economy and regioselectivity. rsc.org The Nazarov cyclization itself is a fundamental process for synthesizing five-membered carbocycles through the 4π electrocyclization of a pentadienyl cation, often catalyzed by Lewis acids. acs.org The homo-Nazarov variant extends this concept to the formation of six-membered rings by replacing a vinyl group with a cyclopropane. core.ac.uk

Table 2: Mechanistic Steps in Formal Homo-Nazarov-Type Cyclization

| Intermediate | Description |

| This compound | Starting precursor |

| Cationic Intermediate | Formed via acid-catalyzed dehydration |

| Tetrahydrofluorenyl cation | Formed from the cyclization of a vinyl-cyclopropyl system |

| Fluorenone | Final product after deprotonation and aromatization |

Rhodium-Catalyzed C-C Bond Insertion Mechanisms within Indanone Frameworks

Rhodium catalysts have proven to be exceptionally versatile in promoting C-C bond insertion reactions within indanone frameworks, enabling ring expansion and the construction of complex polycyclic structures. rsc.orgscispace.com One such example is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones to form benzocycloheptenone skeletons. rsc.orgscispace.com This reaction typically employs a catalyst system comprising [Rh(C₂H₄)₂Cl]₂, an N-heterocyclic carbene (NHC) ligand like IMes, and a cocatalyst such as p-toluenesulfonic acid monohydrate. rsc.orgscispace.com

Furthermore, rhodium catalysis facilitates the [5+2] annulation between 1-indanones and internal alkynes. nih.gov This process, which involves the activation of a less strained C-C bond, is made possible by a strongly σ-donating NHC ligand and a specifically designed temporary directing group. nih.gov Density Functional Theory (DFT) studies have suggested that the migratory insertion step is turnover-limiting and that π-π interactions in the transition state are beneficial for the reaction. nih.gov

Rhodium catalysts are also instrumental in the asymmetric cyclization of chalcone (B49325) derivatives to produce chiral 3-aryl-1-indanones with high enantiomeric excess. beilstein-journals.orgnih.gov Additionally, rhodium complexes can catalyze the transformation of diazo compounds into 1-indanone derivatives, a key step in the synthesis of certain biologically active molecules. beilstein-journals.org In some instances, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes offer a direct route to indenone and quinone derivatives through C-C bond activation. researchgate.net

Table 3: Examples of Rhodium-Catalyzed Reactions of Indanones

| Reaction Type | Reactants | Catalyst System (Example) | Product |

| C-C Bond Insertion | 1-Indanone, Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone |

| [5+2] Annulation | 1-Indanone, Internal Alkyne | Rhodium catalyst with NHC ligand | Benzocycloheptenone |

| Asymmetric Cyclization | Pinacolborane chalcone derivatives | Rhodium(I)/Chiraphos® complex | Chiral 3-aryl-1-indanone |

| Decarbonylative Cycloaddition | 1H-indene-1,2,3-trione, Alkyne | [Rh(COD)Cl]₂, rac-BINAP | Indenone/Quinone |

Derivatives and Their Advanced Chemical Applications

Utilization of 3-Hydroxy-1-indanone as a Key Synthetic Building Block

This compound is a valuable precursor in synthetic organic chemistry, enabling the construction of more elaborate molecular structures. Its functional groups offer reactive sites for a variety of chemical transformations, making it a cornerstone for developing diverse indanone-based compounds.

The this compound framework is fundamental to the synthesis of a broad spectrum of substituted 1-indanones and intricate scaffolds found in bioactive molecules. acs.org Various synthetic strategies have been developed to access these structures, often using this compound or generating it in situ.

A highly efficient method for synthesizing 3-hydroxy-1-indanones involves a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.orgnih.gov This protocol is noted for its operational simplicity, mild reaction conditions, and good to excellent yields. nih.gov Palladium-catalyzed reactions also provide a route to these scaffolds. For instance, a one-pot reaction involving a Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation can produce various 3-hydroxy-1-indanones. liv.ac.ukdiva-portal.org Furthermore, traditional methods like intramolecular Friedel-Crafts alkylation of specific benzoic acids can be employed for scalable production. The reactivity of the hydroxyl and carbonyl groups in this compound allows for further substitutions and modifications, leading to complex derivatives with potential applications in medicinal chemistry. acs.org

| Synthesis Method | Catalyst/Reagent | Starting Material Example | Product Type | Typical Yield | Reference(s) |

| Copper-Catalyzed Annulation | Copper Iodide (CuI) | 2-Ethynylbenzaldehyde (B1209956) | This compound | >85% | acs.orgnih.gov |

| Palladium-Catalyzed Cascade | Palladium Complex | Salicylic (B10762653) Aldehyde Triflate | Acetal-protected this compound | 60-90% | liv.ac.uk |

| Friedel-Crafts Alkylation | Polyphosphoric Acid | Benzoic Acid Derivative | 1-Indanone (B140024) | 60-90% |

The 1-indanone core is a versatile platform for annulation reactions, which are critical for constructing fused and spirocyclic systems that are prevalent in natural products. scispace.comrsc.org In many of these synthetic strategies, this compound serves as a key intermediate that is generated in situ. scispace.com

For example, a p-TsOH catalyzed reaction between o-propargyl alcohol benzaldehydes and alkynes proceeds through the formation of a this compound intermediate. scispace.com This intermediate then undergoes an acid-catalyzed dehydration, forming a cationic species that engages in a formal [5+2] cycloaddition with the alkyne. This highly atom-economical process results in the formation of complex dibenzo[a,f]azulene-12-one derivatives, constructing three new carbon-carbon bonds and one carbon-oxygen double bond in a single strategic operation. scispace.com Similarly, 1,3-indanediones are used to build spirocyclic frameworks through various cascade reactions, highlighting the utility of the indanone skeleton in accessing complex polycyclic structures. rsc.orgbohrium.comresearchgate.net

2-Benzylidene-1-indanone (B110557) derivatives, a class of compounds with significant anti-inflammatory potential, are frequently synthesized via condensation reactions involving an indanone core. nih.gov The key synthetic step is typically a Claisen-Schmidt or an intermolecular aldol (B89426) condensation. nih.govresearchgate.net

In a common approach, a substituted 1-indanone is reacted with various benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) in ethanol, to yield the target 2-benzylidene-1-indanone. nih.govresearchgate.net This method allows for the introduction of a wide variety of substituents on the benzylidene moiety, enabling the exploration of structure-activity relationships. nih.gov

A more direct, one-pot strategy has also been developed. This method starts with 2-alkynylbenzophenones, which first undergo a regioselective hydration to form 3-hydroxy-3-aryl-1-indanones. researchgate.netresearchgate.net These intermediates can then be subjected to an intermolecular Aldol condensation with an appropriate aldehyde to furnish the final 2-benzylidene derivatives, demonstrating the versatility of the this compound scaffold in streamlined synthetic processes. researchgate.net

| Indanone Precursor | Condensation Partner | Reaction Type | Product Class | Reference(s) |

| 6-Hydroxy-1-indanone (B1631100) | Substituted Benzaldehydes | Claisen-Schmidt Condensation | 2-Benzylidene-1-indanone derivatives | nih.gov |

| 3-Hydroxy-3-aryl-1-indanone | Aldehyde | Intermolecular Aldol Condensation | 2-Benzylidene-3-hydroxy-3-aryl-1-indanone | researchgate.net |

| 1-Indanone | Substituted Benzaldehydes | Knoevenagel Condensation | 2-Benzylidene-1-indanone derivatives | beilstein-journals.org |

Annulations to Access Fused and Spiro Polycyclic Frameworks

Role in Complex Chemical Transformations and Biochemical Pathways

Beyond its utility as a synthetic starting material, this compound and its related structures appear as transient intermediates or metabolic products in a variety of complex chemical and biological processes.

The photorearrangement of 3-hydroxyflavone (B191502) (3HF) is a well-studied photochemical reaction that leads to the formation of 3-hydroxy-3-phenyl-indane-1,2-dione. rsc.orgsemanticscholar.org Theoretical and experimental studies suggest that this transformation proceeds through intermediates possessing a 1-indanone skeleton. rsc.orgrsc.org Upon irradiation, the triplet state of the 3HF phototautomer is believed to rearrange, involving a folding of the pyrone ring, to form an intermediate with a 1-indanone structure. rsc.org

Specifically, a 2,3-epoxy-2-hydroxy-1-indanone has been proposed and, more recently, detected as the primary photoproduct in certain solvents like acetonitrile (B52724). rsc.orgresearchgate.netnih.gov This epoxide intermediate is a precursor to the more stable dione (B5365651) product. The formation of these indanone-based intermediates is a critical step in the mechanistic pathway of 3HF's photodegradation. rsc.orgrsc.org

This compound has been identified as a metabolite in the bacterial degradation of fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) and an environmental pollutant. ethz.chcsic.esresearchgate.net Several bacterial strains, including Arthrobacter sp. F101, metabolize fluorene through multiple pathways. csic.espjoes.comresearchgate.net

In one of these pathways, fluorene undergoes dioxygenation, followed by meta-cleavage and subsequent reactions that lead to the formation of 1-indanone. ethz.chcsic.es This 1-indanone can then be hydroxylated by the fortuitous action of arene dioxygenases to yield this compound. csic.es In the case of Arthrobacter sp. F101, this compound is considered a dead-end product that accumulates in the culture, as the bacterium cannot mineralize it further. ethz.chcsic.es The identification of this compound is crucial for understanding the complete metabolic fate of fluorene during bioremediation processes. researchgate.netresearchgate.net

| Organism | Degradation Pathway | Key Metabolites Identified | Role of this compound | Reference(s) |

| Arthrobacter sp. F101 | Dioxygenation at C-3, C-4 | 9-Fluorenone, 1-Indanone, 3,4-Dihydrocoumarin, this compound | Dead-end product from 1-indanone hydroxylation | ethz.chcsic.esresearchgate.netresearchgate.net |

| Staphylococcus auriculans DBF63 | Monooxygenation at C-9 | 9-Fluorenol, 9-Fluorenone, 4-Hydroxy-9-fluorenone | Not directly reported, but part of broader indanone formation pathways | pjoes.com |

| Pseudomonas cepacia F297 | Dioxygenation at C-3, C-4 | 3,4-Dihydroxyfluorene, 1-Indanone | Precursor to this compound | pjoes.com |

Applications in Advanced Materials Science and Related Fields

Precursors for Organic Functional Materials

Indanone derivatives are extensively utilized as foundational building blocks for a variety of organic functional materials. scispace.comrsc.org Their inherent structural features and reactivity make them ideal starting points for constructing complex molecular architectures. scispace.comrsc.org

One notable application is in the synthesis of fused and spiro frameworks. scispace.comrsc.org For instance, 1-indanones can undergo ring-expansion reactions to create benzannulated carbocycles. scispace.com A rhodium-catalyzed direct insertion of ethylene into the C–C bond of 1-indanones has been employed to form benzocycloheptenone skeletons, which are complex molecular scaffolds. scispace.comrsc.org Additionally, the cyclization of the 1-indanone core is a key strategy for building diverse fused and spirocyclic frameworks, which are prevalent in numerous natural products and synthetically bioactive molecules. rsc.org

Furthermore, this compound serves as a precursor in multi-step syntheses of complex heterocyclic systems. For example, it is a starting material for producing new hydroxy- and anilinoindanone derivatives and benzo[f]phthalazinone derivatives through reactions involving the addition of organolithium reagents, followed by ring opening and intramolecular cyclization. researchgate.net The development of efficient synthetic methods, such as copper-catalyzed intramolecular annulation and one-pot syntheses, has streamlined the production of this compound and its derivatives, making them more accessible for advanced material applications. researchgate.netresearchgate.netnih.gov

The versatility of the indanone core is further demonstrated by its use in the synthesis of compounds with potential applications in treating diseases like Alzheimer's. For example, ferulic acid can be hydrogenated and then cyclized to form a 1-indanone derivative, which is then converted into biologically active molecules. beilstein-journals.org

Table 1: Selected Synthetic Methodologies for Indanone Derivatives as Precursors

| Starting Material | Reagents and Conditions | Product | Application |

| 1-Indanones | [Rh(C2H4)2Cl]2, IMes, TsOH·H2O, 2-amino-3-picoline, H2O, ethylene gas | Benzocycloheptenone skeleton | Construction of complex molecular scaffolds scispace.comrsc.org |

| 2-Ethynylbenzaldehyde | Copper salts, DMSO, moderate temperature | 3-Hydroxy-1-indanones | Precursors for pharmaceuticals and complex molecules researchgate.netnih.gov |

| 2-Alkynylbenzophenones | Sequential carbonyl directed regioselective hydration followed by intramolecular Aldol reaction | 3-Hydroxy-3-aryl-1-indanones | Biologically important indanone derivatives researchgate.net |

| 3-Hydroxybenzo[e]isoindolinone | Alkyllithium reagents (s-BuLi, n-BuLi, MeLi or i-PrLi) | Hydroxy- and anilinoindanone derivatives | Synthesis of new heterocyclic systems researchgate.net |

Components in Organic Light-Emitting Diodes (OLEDs), Dyes, and Fluorophores

The unique photophysical properties of indanone derivatives make them valuable components in the fabrication of organic light-emitting diodes (OLEDs), as well as in the design of novel dyes and fluorophores. scispace.comrsc.orgresearchgate.net

The indanone scaffold is a key structural component in various light-emitting organic semiconductors. For example, 1-indanone can be used to synthesize materials like 4-pyrenyl-2-piperidin-1-yl-9H-fluorene-1-carbonitrile and bisindenoanthrazolines, which are utilized in OLED applications. The electron-accepting nature of the indane-1,3-dione moiety, a close analog of this compound, makes it a widely used component in the design of dyes for various applications, including solar cells. mdpi.com When combined with a dicyanovinyl group, it forms the potent electron-withdrawing moiety 1,1-dicyanomethylene-3-indanone (IC), which is employed in the development of organic semiconductors. rsc.org

Furthermore, hydroxyl-containing indanones can act as the primary fluorophore in fluorescent sensors. By introducing different arylidene units, the electron-withdrawing potential of the carbonyl group on the indanone can be modulated, thereby tuning the optical properties of the molecule. researchgate.net This concept has been successfully applied to develop a fluorescent sensor for cysteine. researchgate.net The development of indanone-based fluorophores remains an active area of research with significant potential for creating novel sensing and imaging agents. bohrium.com

Table 2: Applications of Indanone Derivatives in Optoelectronics

| Indanone Derivative | Application | Key Features |

| 1-Indanone | Synthesis of OLED materials | Forms light-emitting organic semiconductors like bisindenoanthrazolines |

| Indane-1,3-dione | Dyes for solar cells | Acts as an electron acceptor mdpi.com |

| 1,1-Dicyanomethylene-3-indanone (IC) | Organic semiconductors | Strong electron-withdrawing moiety, red-shifts absorption maxima rsc.org |

| Hydroxyl-containing indanones | Fluorescent sensors | Tunable optical properties by modifying substituent groups researchgate.net |

Synthesis of Analogs for Energetic and Structural Studies (e.g., 6- and 7-hydroxy-1-indanones)